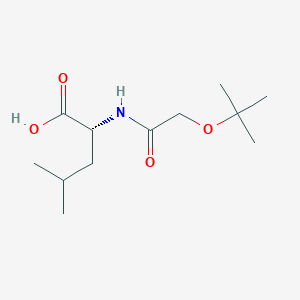![molecular formula C16H11BrN2O3 B12854177 [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 561027-72-3](/img/structure/B12854177.png)
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate is a compound that belongs to the class of organic compounds known as indoles and derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features an indole moiety linked to a nicotinate group, which is further substituted with a bromine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Esterification: The final step involves the esterification of the indole derivative with 5-bromonicotinic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction times and costs. This can include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the nicotinate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ethanol derivatives.
科学研究应用
2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Pathways Involved: The compound’s effects can be mediated through pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which regulates inflammation and immune responses.
相似化合物的比较
Similar Compounds
2-(1H-Indol-3-yl)-2-oxoethyl nicotinate: Lacks the bromine substitution, which may affect its biological activity and reactivity.
2-(1H-Indol-3-yl)-2-oxoethyl 5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.
2-(1H-Indol-3-yl)-2-oxoethyl 5-fluoronicotinate: Contains a fluorine atom, which can significantly impact its pharmacokinetics and pharmacodynamics.
Uniqueness
The presence of the bromine atom in 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate can enhance its reactivity in substitution reactions and may also influence its biological activity by altering its interaction with molecular targets. This makes it a unique and valuable compound for various applications in research and industry.
属性
CAS 编号 |
561027-72-3 |
|---|---|
分子式 |
C16H11BrN2O3 |
分子量 |
359.17 g/mol |
IUPAC 名称 |
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2 |
InChI 键 |
JDXXZGUTEZEIKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br |
溶解度 |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




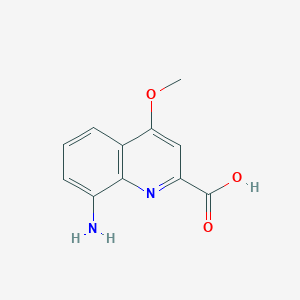
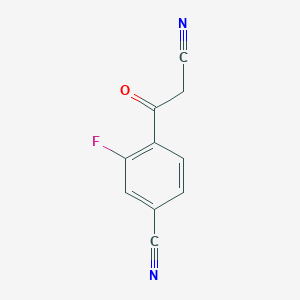
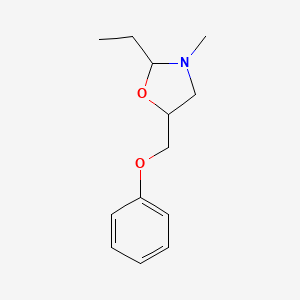
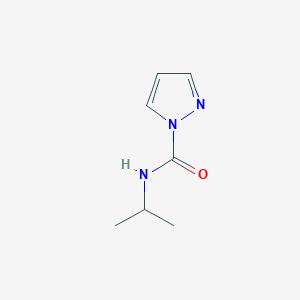
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
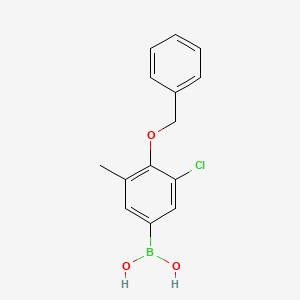
amine](/img/structure/B12854130.png)
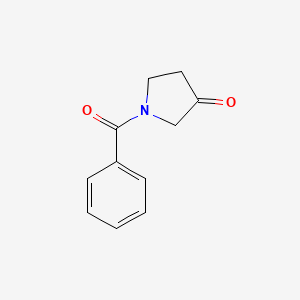
![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
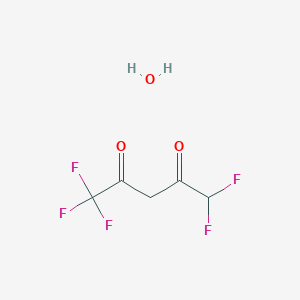
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
